molecular formula C7H15NO2S B13231920 1-Cyclopentylethane-1-sulfonamide

1-Cyclopentylethane-1-sulfonamide

Cat. No.: B13231920
M. Wt: 177.27 g/mol
InChI Key: LSQOCRZPGQRFOG-UHFFFAOYSA-N
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Description

1-Cyclopentylethane-1-sulfonamide is an organosulfur compound with the molecular formula C7H15NO2S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfonamide functional group (SO2NH2). Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentylethane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of cyclopentylthiol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under mild conditions, often at room temperature, and yields the desired sulfonamide in good to excellent yields .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves the use of sulfonyl chlorides and amines. The process can be optimized using microwave irradiation to enhance reaction rates and yields. Additionally, the use of environmentally friendly reagents and solvents is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentylethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopentylethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 1-Cyclopentylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to therapeutic effects. The compound may also interact with cellular receptors and signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentylethane-1-sulfonamide is unique due to its specific cyclopentyl and ethanesulfonyl moieties, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

1-cyclopentylethanesulfonamide

InChI

InChI=1S/C7H15NO2S/c1-6(11(8,9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,8,9,10)

InChI Key

LSQOCRZPGQRFOG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1)S(=O)(=O)N

Origin of Product

United States

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